molecular formula C8H6Cl2O2 B101296 3,4-Dichlorophenyl acetate CAS No. 17847-51-7

3,4-Dichlorophenyl acetate

Cat. No. B101296
CAS RN: 17847-51-7
M. Wt: 205.03 g/mol
InChI Key: OSKGYRIYNMZFSJ-UHFFFAOYSA-N
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Patent
US07563792B2

Procedure details

A solution of 3,4-dichlorophenol (Alfa Aesar, Ward Hill, Mass.) is treated with acetic anhydride and an appropriate base such as pyridine. When the reaction is complete the reaction mixture is diluted with aqueous hydrochloric acid and extracted with an organic solvent. The organic solvent is washed with water, dried over magnesium sulfate, filtered and rotary evaporated to give crude 1-acetoxy-3,4-dichlorobenzene that may be used with or without further purification in the following reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[Cl:8].[C:10](OC(=O)C)(=[O:12])[CH3:11].N1C=CC=CC=1>Cl>[C:10]([O:9][C:4]1[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with an organic solvent
WASH
Type
WASH
Details
The organic solvent is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
rotary evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.